molecular formula C14H30O2Si B14291158 6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- CAS No. 117133-47-8

6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-

Cat. No.: B14291158
CAS No.: 117133-47-8
M. Wt: 258.47 g/mol
InChI Key: CFEGORBSCMKWST-UHFFFAOYSA-N
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Description

6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- is an organic compound with the molecular formula C13H28OSi. This compound is a derivative of heptenol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- typically involves the protection of 6-hepten-2-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

6-Hepten-2-ol+TBDMSCl+Base6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-+HCl\text{6-Hepten-2-ol} + \text{TBDMSCl} + \text{Base} \rightarrow \text{6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-} + \text{HCl} 6-Hepten-2-ol+TBDMSCl+Base→6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-+HCl

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alkanes or alcohols.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes or alcohols.

    Substitution: Produces deprotected alcohols or other functionalized derivatives.

Scientific Research Applications

6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

    Protecting Group: Used to protect hydroxyl groups during multi-step synthesis.

    Intermediate: Serves as an intermediate in the synthesis of complex molecules.

    Biological Studies: Used in the study of enzyme mechanisms and metabolic pathways.

    Material Science: Employed in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The TBDMS group can be removed under mild conditions, typically using fluoride ions, to regenerate the free alcohol.

Comparison with Similar Compounds

Similar Compounds

    6-Hepten-1-ol, 2-methyl-: Similar structure but lacks the TBDMS protecting group.

    6-Methyl-6-hepten-2-ol: Another heptenol derivative with different substitution patterns.

    6-Hepten-2-ol, 2,6-dimethyl-: A dimethyl-substituted heptenol.

Uniqueness

6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable tool in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.

Properties

CAS No.

117133-47-8

Molecular Formula

C14H30O2Si

Molecular Weight

258.47 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxy-2-methylhept-6-en-2-ol

InChI

InChI=1S/C14H30O2Si/c1-8-9-10-11-14(5,15)12-16-17(6,7)13(2,3)4/h8,15H,1,9-12H2,2-7H3

InChI Key

CFEGORBSCMKWST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(CCCC=C)O

Origin of Product

United States

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